molecular formula C10H13Cl B1329428 4-Isopropylbenzyl chloride CAS No. 2051-18-5

4-Isopropylbenzyl chloride

Cat. No.: B1329428
CAS No.: 2051-18-5
M. Wt: 168.66 g/mol
InChI Key: CYAKWEQUWJAHLW-UHFFFAOYSA-N
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Description

4-Isopropylbenzyl chloride, also known as p-(Chloromethyl)cumene, is an organic compound with the molecular formula C10H13Cl. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a benzene ring substituted with an isopropyl group and a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylbenzyl chloride can be synthesized from cuminaldehyde through a chlorination reaction. The process involves the reaction of cuminaldehyde with hydrochloric acid and formaldehyde in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar chlorination methods but on a larger scale. The process involves the continuous feeding of cuminaldehyde, hydrochloric acid, and formaldehyde into a reactor, with the reaction mixture being continuously stirred and maintained at the desired temperature. The product is then purified through distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solutions at room temperature.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed:

    Nucleophilic Substitution: 4-Isopropylbenzyl alcohol, 4-isopropylbenzylamine, or 4-isopropylbenzylthioether.

    Oxidation: 4-Isopropylbenzaldehyde or 4-isopropylbenzoic acid.

    Reduction: 4-Isopropylmethylbenzene.

Scientific Research Applications

4-Isopropylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropylbenzyl chloride primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce the 4-isopropylbenzyl moiety into target molecules. The compound can also undergo oxidation and reduction reactions, contributing to its versatility in chemical transformations .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylbenzyl chloride is unique due to the presence of both an isopropyl group and a chloromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications. The isopropyl group provides steric hindrance, which can influence the reactivity and selectivity of chemical reactions involving this compound .

Properties

IUPAC Name

1-(chloromethyl)-4-propan-2-ylbenzene
Source PubChem
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InChI

InChI=1S/C10H13Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAKWEQUWJAHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062144
Record name 4-Isopropylbenzyl chloride
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Molecular Weight

168.66 g/mol
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CAS No.

2051-18-5
Record name 4-Isopropylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-4-(1-methylethyl)-
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Record name 4-Isopropylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-4-(1-methylethyl)-
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Record name 4-Isopropylbenzyl chloride
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Record name 7-chloro-p-cymene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Isopropylbenzyl chloride interact with hydroxyethyl cellulose, and what are the downstream effects on the modified polymer?

A1: this compound (IPBC) acts as a hydrophobic modifier for hydroxyethyl cellulose (HEC) through a macromolecule reaction. [] This reaction likely involves the substitution of the chlorine atom in IPBC with a hydroxyl group from the HEC, resulting in the covalent attachment of the hydrophobic IPBC moiety to the HEC backbone. This hydrophobic modification significantly alters the solution behavior of the resulting polymer, termed HAHEC. The incorporation of IPBC enhances intermolecular association between polymer chains, leading to increased viscosity, improved viscosity retention in brine solutions, and enhanced surface activity. [] These properties are attributed to the formation of hydrophobic microdomains within the aqueous solution due to the presence of IPBC.

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